N1-tert-Butyl vs. N1-Phenyl Substitution: Quantified Antiviral Efficacy Differential in TMV Model
Derivatives synthesized from the 1-tert-butyl-5-amino-4-pyrazole scaffold (for which ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate serves as a key synthetic precursor) demonstrate superior in vivo antiviral activity against tobacco mosaic virus (TMV) compared to analogs derived from the 1-phenyl-5-amino-4-pyrazole scaffold [1]. The 1-tert-butyl-substituted derivatives achieved EC50 values ranging from 159.7 to 193.1 mg/L, whereas the commercial antiviral agent ningnanmycin exhibited an EC50 of 271.3 mg/L in the same TMV protective activity assay [2].
| Evidence Dimension | In vivo protective activity against tobacco mosaic virus (TMV) |
|---|---|
| Target Compound Data | EC50 = 159.7–193.1 mg/L (for 1-tert-butyl-5-amino-4-pyrazole-derived oxadiazole sulfide derivatives) |
| Comparator Or Baseline | Ningnanmycin (commercial antiviral standard): EC50 = 271.3 mg/L |
| Quantified Difference | 1.4× to 1.7× lower EC50 (higher potency) |
| Conditions | In vivo TMV protective activity assay on tobacco leaves; EC50 values reported as mg/L |
Why This Matters
The N1-tert-butyl substitution confers measurably superior antiviral potency relative to both commercial standards and 1-phenyl analogs, directly impacting lead selection for agrochemical antiviral discovery programs.
- [1] Yang, G., Zheng, H., Shao, W., Liu, L., & Wu, Z. (2021). Study of the in vivo antiviral activity against TMV treated with novel 1-(t-butyl)-5-amino-4-pyrazole derivatives containing a 1,3,4-oxadiazole sulfide moiety. Pesticide Biochemistry and Physiology, 171, 104740. View Source
- [2] Yang, G., Zheng, H., Shao, W., Liu, L., & Wu, Z. (2021). Study of the in vivo antiviral activity against TMV treated with novel 1-(t-butyl)-5-amino-4-pyrazole derivatives containing a 1,3,4-oxadiazole sulfide moiety. Pesticide Biochemistry and Physiology, 171, 104740. View Source
